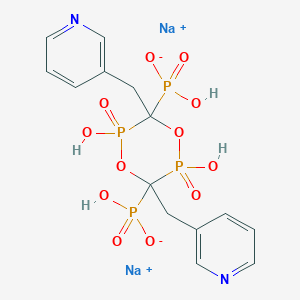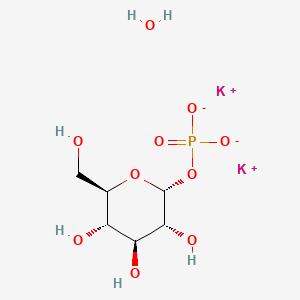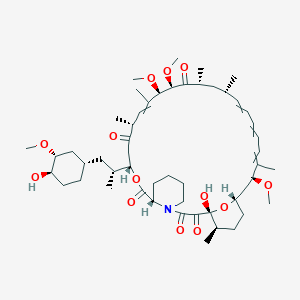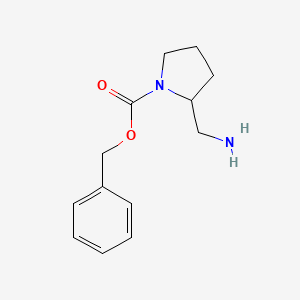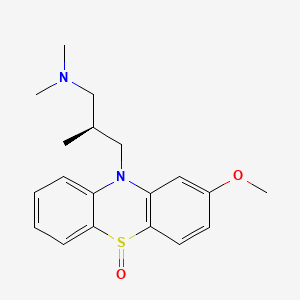
Méthotriméprazine sulfoxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Methotrimeprazine sulfoxide is synthesized as a metabolite of methotrimeprazine through sulfoxidation. This process involves the oxidation of methotrimeprazine, which can be identified and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) (Dahl & Garle, 1977).
Molecular Structure Analysis
The molecular structure of methotrimeprazine sulfoxide has been examined through X-ray crystallography, revealing that the introduction of the sulfoxide group to methotrimeprazine results in significant changes affecting its neuroleptic potency. The crystal structures of methotrimeprazine and its sulfoxide metabolite were found to be similar to that of chlorpromazine, another phenothiazine drug, indicating that the loss of potency is primarily due to the sulfoxidation rather than conformational changes in the molecule (Dahl, Hjorth, & Hough, 1982).
Chemical Reactions and Properties
Methotrimeprazine sulfoxide's formation from methotrimeprazine via sulfoxidation impacts its chemical properties and interactions. The introduction of the sulfoxide group modifies its electrostatic potential and conformation, affecting its interaction with biological targets such as dopamine receptors, which is crucial for its pharmacological activity. This alteration significantly reduces its neuroleptic potency, as demonstrated through receptor binding affinity studies (Dahl et al., 1992).
Physical Properties Analysis
Analytical techniques, such as gas-liquid chromatography (GLC), have been developed to assay methotrimeprazine and its sulfoxide in plasma, enabling the study of their physical properties such as sensitivity and variation. These methods have shown that methotrimeprazine sulfoxide can be differentiated from its parent compound by its retention times and mass spectra, which are crucial for understanding its distribution and metabolism in the body (Dahl & Jacobsen, 1976).
Chemical Properties Analysis
The chemical properties of methotrimeprazine sulfoxide, including its reactivity and stability, have been explored through studies investigating its photochemistry and phototoxicity. It has been shown that methotrimeprazine is photolabile, with its sulfoxide form being a primary photoproduct under certain conditions, suggesting that light exposure can significantly affect its chemical stability and reactivity (Vargas, Carbonell, & Camacho, 2003).
Applications De Recherche Scientifique
Recherche neuroleptique
Le méthotriméprazine sulfoxyde a été étudié dans le domaine de la recherche neuroleptique {svg_1}. Les structures moléculaires tridimensionnelles de la méthotriméprazine, du this compound et du chlorpromazine sulfoxyde ont été examinées par cristallographie aux rayons X {svg_2}. Des études antérieures sur leurs affinités de liaison aux récepteurs de la dopamine ont indiqué que le chlorpromazine sulfoxyde et le this compound manquaient de puissance neuroleptique {svg_3}.
Études pharmacologiques
Le this compound possède une activité pharmacologique similaire à celle de la chlorpromazine et de la prométhazine {svg_4}. Il possède les propriétés antihistaminiques antagonistes de l'histamine, ainsi que des effets sur le système nerveux central ressemblant à ceux de la chlorpromazine {svg_5}.
Traitement de la psychose
La méthotriméprazine est utilisée dans la prise en charge des psychoses, en particulier celles de la schizophrénie {svg_6}.
Traitement du trouble bipolaire
La méthotriméprazine est également utilisée dans la prise en charge des phases maniaques du trouble bipolaire {svg_7}.
Traitement des nausées et des vomissements
La méthotriméprazine est utilisée dans le traitement des nausées et des vomissements {svg_8}.
Gestion de la douleur
La méthotriméprazine est utilisée dans le traitement symptomatique de divers types de douleur, notamment la douleur cancéreuse, la douleur du membre fantôme, la névralgie post-herpétique, la névralgie du trijumeau et la névralgie neurocostale {svg_9}.
Traitement de l'anxiété
La méthotriméprazine est utilisée dans la prise en charge de l'anxiété {svg_10}.
Traitement de l'amnésie
La méthotriméprazine est utilisée dans la prise en charge de l'amnésie {svg_11}.
Mécanisme D'action
Target of Action
Methotrimeprazine sulfoxide, also known as Levomepromazine, primarily targets dopamine receptors in the brain . It acts as an antagonist of these receptors, meaning it blocks their activity . In addition, it also binds to 5HT2 receptors , which may contribute to its overall effect . Another target of Methotrimeprazine is the Alpha-2A adrenergic receptor , which mediates the catecholamine-induced inhibition of adenylate cyclase through the action of G proteins .
Mode of Action
The antipsychotic effect of Methotrimeprazine is largely due to its antagonism of dopamine receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior, cognition, and motor activity. Its binding to 5HT2 receptors may also play a role in its mechanism of action .
Biochemical Pathways
Methotrimeprazine sulfoxide is metabolized by the cytochrome P450 enzyme superfamily . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . The S-oxidation reaction involves a stepwise transfer of two electrons, while N-demethylation is a two-step reaction that includes N-methyl hydroxylation via the single electron transfer (SET) mechanism and subsequent C-N bond fission through a water-assisted enzymatic proton-transfer process .
Pharmacokinetics
Methotrimeprazine sulfoxide is extensively metabolized in the body before being excreted . After a single intramuscular dose, the highest plasma concentrations of Methotrimeprazine are found 30 to 90 minutes post-injection . After oral administration, peak plasma concentrations are reached 1 to 3 hours post-dose . On average, 50% of orally administered drug reaches the general circulation as unchanged Methotrimeprazine . The apparent volume of distribution is 23 to 42 L/kg body weight, and the biological half-life is 15 to 30 hours .
Result of Action
The molecular and cellular effects of Methotrimeprazine’s action are primarily related to its antagonism of dopamine and 5HT2 receptors . This results in changes in neurotransmitter activity, which can have a significant impact on behavior, cognition, and motor activity. In addition, Methotrimeprazine has been shown to exert antiviral and neuroprotective effects in certain conditions .
Action Environment
Environmental factors such as alcohol use may alter the processing of drugs and toxins, potentially influencing the action of Methotrimeprazine . Furthermore, the metabolism of Methotrimeprazine can be decreased when combined with certain substances, such as Dimethyl sulfoxide . This could potentially affect the drug’s efficacy and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methotrimeprazine Sulfoxide interacts with various enzymes and proteins. It’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role .
Cellular Effects
Methotrimeprazine Sulfoxide has been shown to exert antiviral and neuroprotective effects in Japanese encephalitis virus infection through activation of adaptive ER stress and autophagy . It also has protective effects on neuronal cell death, inhibition of viral replication, and anti-inflammatory effects in microglial cells .
Molecular Mechanism
The molecular mechanism of Methotrimeprazine Sulfoxide involves its interaction with dopamine and 5HT2 receptors in the brain . It’s metabolized in the liver to a sulfoxide, a glucuronide, and a demethylated metabolite .
Temporal Effects in Laboratory Settings
Methotrimeprazine, the parent compound, has been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The parent compound, Methotrimeprazine, has been used in various studies .
Metabolic Pathways
Methotrimeprazine Sulfoxide is involved in two main metabolic pathways: S-oxidation and N-demethylation . The metabolism of Methotrimeprazine can be decreased when combined with Dimethyl sulfoxide .
Transport and Distribution
The parent compound, Methotrimeprazine, is known to be metabolized in the liver .
Subcellular Localization
The parent compound, Methotrimeprazine, is known to exert its effects primarily in the brain .
Propriétés
IUPAC Name |
(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJAZGOWDHBZEI-LNYMIDHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Methotrimeprazine Sulfoxide in the context of Methotrimeprazine administration?
A1: Methotrimeprazine Sulfoxide is a major metabolite of the antipsychotic drug Methotrimeprazine (levomepromazine). Studies have shown that after oral administration of Methotrimeprazine, Methotrimeprazine Sulfoxide can reach higher plasma concentrations than the parent drug []. This suggests a potential role for Methotrimeprazine Sulfoxide in the overall therapeutic effect and potential side effects of Methotrimeprazine treatment.
Q2: How does the pharmacological activity of Methotrimeprazine Sulfoxide compare to Methotrimeprazine?
A2: While Methotrimeprazine Sulfoxide is a major metabolite of Methotrimeprazine, it exhibits significantly lower pharmacological activity [, ]. This difference in potency is attributed to the introduction of the sulfoxide group, rather than conformational changes in the molecule [].
Q3: Has Methotrimeprazine Sulfoxide been detected in cases of Methotrimeprazine overdose?
A3: Yes, Methotrimeprazine Sulfoxide has been detected in postmortem analyses of individuals who fatally overdosed on Methotrimeprazine []. In one case, the concentration of Methotrimeprazine Sulfoxide in the blood was measured at 1.8 mg/L, alongside 4.1 mg/L of Methotrimeprazine and 2.0 mg/L of desmethylmethotrimeprazine []. This highlights the importance of considering Methotrimeprazine Sulfoxide levels in toxicological assessments.
Q4: What are the main routes of elimination for Methotrimeprazine and its metabolites?
A4: While specific details on Methotrimeprazine Sulfoxide elimination are limited in the provided research, studies indicate that less than 1% of Methotrimeprazine is excreted unchanged in the urine of both rats and humans []. This suggests extensive metabolism of the drug, with metabolites like Methotrimeprazine Sulfoxide likely undergoing further breakdown and excretion through various pathways. Further research is needed to fully elucidate the elimination pathways of Methotrimeprazine Sulfoxide in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



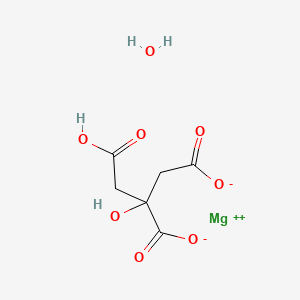
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

